

spectroscopic data analysis of 2-*Iodo*-6-nitrobenzoic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Iodo-6-nitrobenzoic acid*

Cat. No.: B15093313

[Get Quote](#)

Spectroscopic Analysis of 2-*Iodo*-6-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for **2-Iodo-6-nitrobenzoic acid**, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a comprehensive analysis based on established spectroscopic principles and data from structurally related compounds. The information herein serves as a robust predictive guide for researchers working with this and similar substituted benzoic acids.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of **2-Iodo-6-nitrobenzoic acid**. These predictions are derived from the known effects of iodo, nitro, and carboxylic acid functional groups on a benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift.

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-3	7.8 - 8.0	Doublet of doublets (dd)	$J_{H3-H4} \approx 8.0$, $J_{H3-H5} \approx 1.5$
H-4	7.4 - 7.6	Triplet (t)	$J_{H4-H3} \approx 8.0$, $J_{H4-H5} \approx 8.0$
H-5	8.1 - 8.3	Doublet of doublets (dd)	$J_{H5-H4} \approx 8.0$, $J_{H5-H3} \approx 1.5$
-COOH	> 10	Broad Singlet (br s)	N/A

^{13}C NMR (Carbon NMR): The carbon NMR spectrum is predicted to show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups, and the halogen substituent.

Carbon	Predicted Chemical Shift (δ , ppm)
C-1 (-COOH)	165 - 170
C-2 (-I)	90 - 95
C-3	135 - 140
C-4	125 - 130
C-5	140 - 145
C-6 (-NO ₂)	150 - 155
Carboxyl C	168 - 172

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of the carboxylic acid and nitro functional groups, as well as the aromatic ring.

Functional Group	Predicted Absorption Range (cm ⁻¹)	Vibrational Mode
O-H (Carboxylic Acid)	2500 - 3300 (broad)	Stretching
C=O (Carboxylic Acid)	1700 - 1725	Stretching
N-O (Nitro)	1520 - 1560 (asymmetric)	Stretching
N-O (Nitro)	1340 - 1380 (symmetric)	Stretching
C=C (Aromatic)	1450 - 1600	Stretching
C-H (Aromatic)	3000 - 3100	Stretching
C-I	500 - 600	Stretching

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

Ion	Predicted m/z	Description
[M] ⁺	292.9	Molecular Ion
[M-OH] ⁺	275.9	Loss of hydroxyl radical
[M-NO ₂] ⁺	246.9	Loss of nitro group
[M-COOH] ⁺	247.9	Loss of carboxyl group
[C ₆ H ₃ I] ⁺	201.9	Phenyl iodide fragment

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

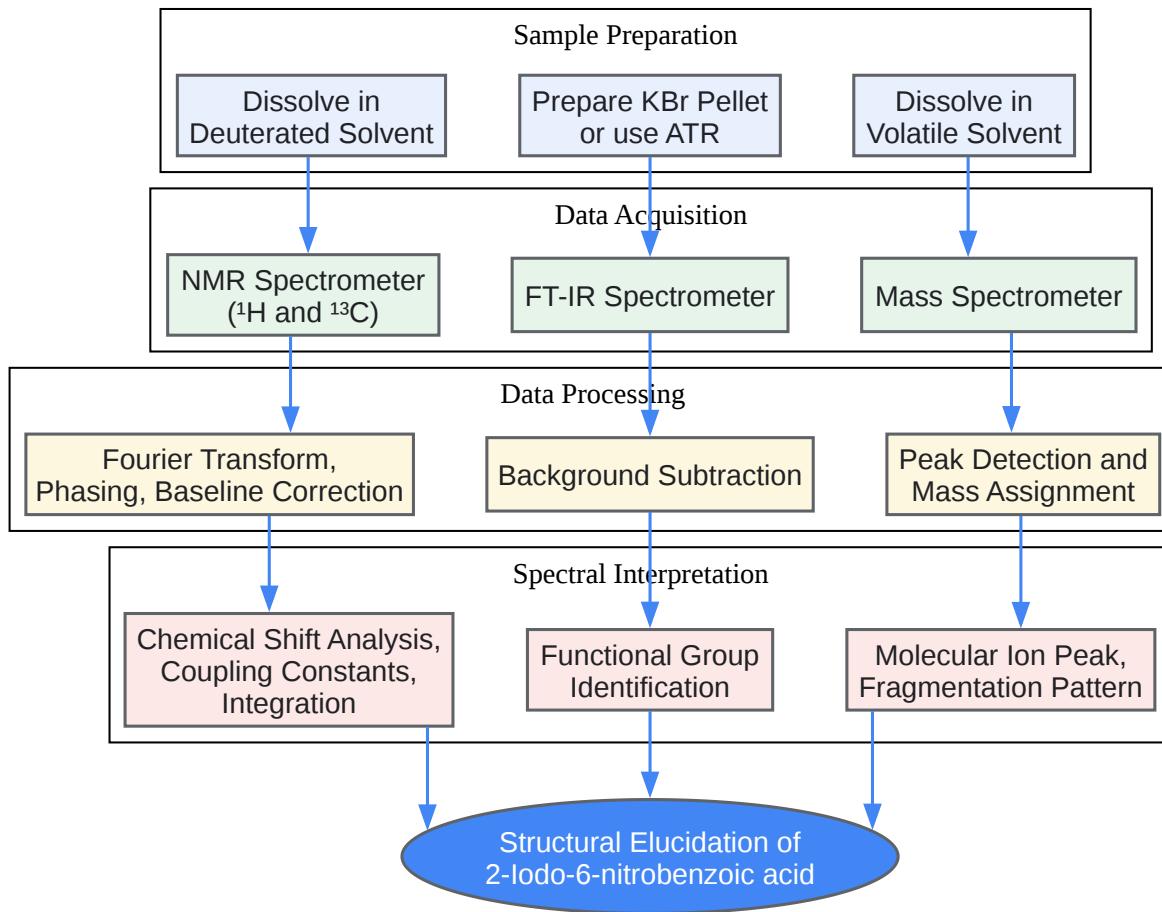
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Iodo-6-nitrobenzoic acid** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled carbon spectrum.
 - Typical parameters: spectral width of 200-250 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
 - Solid State (KBr Pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:


- Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).
- Place the sample in the beam path and record the sample spectrum.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions, while Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion at a specific m/z value.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z . Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to deduce structural information.

Workflow for Spectroscopic Data Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like **2-Iodo-6-nitrobenzoic acid**.

[Click to download full resolution via product page](#)

Spectroscopic Analysis Workflow

This comprehensive guide provides a foundational understanding of the expected spectroscopic properties of **2-Iodo-6-nitrobenzoic acid**. Researchers can use this information to aid in the identification and characterization of this compound in their synthetic and analytical endeavors.

- To cite this document: BenchChem. [spectroscopic data analysis of 2-Iodo-6-nitrobenzoic acid (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15093313#spectroscopic-data-analysis-of-2-iodo-6-nitrobenzoic-acid-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com